5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
CAS No.: 1338949-31-7
Cat. No.: VC2856248
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338949-31-7 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15) |
| Standard InChI Key | MYIWSUWDNVTXBX-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3 |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3 |
Introduction
Chemical Structure and Properties
Structural Features
5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione consists of a dihydrobenzofuran ring connected to an imidazolidine-2,4-dione core at position 5. The dihydrobenzofuran portion contains a partially saturated five-membered ring fused to a benzene ring, while the imidazolidine-2,4-dione features a five-membered ring with two carbonyl groups at positions 2 and 4, and nitrogen atoms at positions 1 and 3. This structural arrangement confers specific chemical and physical properties to the compound that distinguish it from related derivatives.
The compound's SMILES notation (C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3) provides a linear representation of its structure, while its InChI code (InChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15)) offers a standardized description of its molecular structure. These notations are essential for database indexing and computational chemistry applications.
Physical and Chemical Properties
The physical and chemical properties of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione are summarized in Table 1, providing key information for researchers interested in working with this compound.
Table 1: Physical and Chemical Properties of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
| Property | Value |
|---|---|
| CAS Number | 1338949-31-7 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione |
| Standard InChIKey | MYIWSUWDNVTXBX-UHFFFAOYSA-N |
| PubChem Compound ID | 62873025 |
The compound contains three oxygen atoms and two nitrogen atoms that can participate in hydrogen bonding, influencing its solubility in various solvents and its interactions with biological systems. The dihydrobenzofuran portion contributes hydrophobicity, while the imidazolidine-2,4-dione moiety adds hydrophilic character to the molecule, resulting in a balanced physicochemical profile that may be advantageous for drug-like properties.
Analytical Techniques
Characterization Methods
Various analytical techniques can be employed to confirm the identity and purity of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione. These techniques are essential for quality control during synthesis and for structural confirmation. Common analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms in the molecule
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule
-
X-ray Crystallography: Reveals the three-dimensional structure of the compound in the solid state
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used for quantitative analysis
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 231.07642 | 148.0 |
| [M+Na]+ | 253.05836 | 160.1 |
| [M+NH4]+ | 248.10296 | 156.3 |
| [M+K]+ | 269.03230 | 157.1 |
| [M-H]- | 229.06186 | 150.1 |
| [M+Na-2H]- | 251.04381 | 153.7 |
| [M]+ | 230.06859 | 150.2 |
| [M]- | 230.06969 | 150.2 |
Similar data could be generated for 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione using computational chemistry approaches to predict its spectroscopic properties.
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione, each with distinct chemical properties and potential biological activities. Table 3 presents a comparison of the target compound with selected analogues.
Table 3: Comparison of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione | C₁₁H₁₀N₂O₃ | 218.21 | Reference compound |
| 5-amino-imidazolidine-2,4-dione | C₃H₅N₃O₂ | 115.09 | Contains amino group instead of benzofuran moiety; simpler structure |
| 5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione | C₁₂H₁₀N₂O₃ | 230.22 | Contains fully aromatic benzofuran and additional methyl group |
| 5-benzylidene-thiazolidine-2,4-dione | Varies | Varies | Contains sulfur instead of nitrogen in the heterocyclic ring |
Understanding the structural relationships between these compounds can provide valuable insights into their relative activities and properties. For example, the replacement of the dihydrobenzofuran moiety with other aromatic or heterocyclic groups can significantly alter the compound's physicochemical properties and biological activities.
Biological Activity Comparisons
The biological activities of imidazolidine-2,4-dione and thiazolidinedione derivatives have been extensively studied. Thiazolidinedione derivatives, which are structurally similar to imidazolidine-2,4-diones but contain a sulfur atom in the heterocyclic ring, have demonstrated significant antidiabetic activity and are used clinically as insulin sensitizers .
Similarly, various 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated as cannabinoid receptor inverse agonists/antagonists, showing potential applications in treating obesity, metabolic syndrome, and drug dependence . These findings suggest that 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione might also possess significant biological activities that warrant further investigation.
Comparative studies of these related compounds can guide the development of structure-activity relationships and inform the design of more potent and selective derivatives of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione for specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume